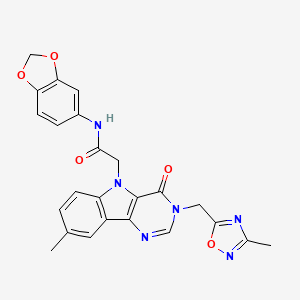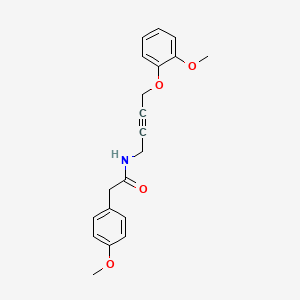![molecular formula C21H25N5O2 B2546165 9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844453-88-9](/img/no-structure.png)
9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
New [c,d]-Fused Purinediones : A study detailed the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, showcasing the versatility of pyrimidine derivatives in chemical synthesis and their potential in creating novel compounds with varied applications (Ondrej imo et al., 1995).
Catalysis by Molecular Iodine : A publication described the synthesis of 1,8-dioxo-octahydroxanthenes using pyrimidine derivatives, highlighting their role in facilitating reactions that yield compounds with potential anticancer properties (Naveen Mulakayala et al., 2012).
Pharmacological Evaluation
- Arylpiperazine 5-HT(1A) Receptor Ligands : Research into 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives as arylpiperazine ligands for 5-HT(1A) receptors indicates the therapeutic potential of pyrimidine derivatives in developing treatments for neurological and psychiatric disorders (Sławomir Jurczyk et al., 2004).
Potential Antiinflammatory Activity
- Substituted Pyrimido[2,1-f]purine-4,8-diones : A study reported the synthesis of novel 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones, demonstrating their antiinflammatory activity in an animal model, suggesting their potential as therapeutic agents for inflammatory diseases (J. Kaminski et al., 1989).
Photophysical Properties and Applications
- Pyrimidine-Phthalimide Derivatives for pH Sensing : The design and synthesis of pyrimidine-phthalimide derivatives with donor–π–acceptor structures were explored for their solid-state fluorescence and potential as pH sensors, indicating the applicability of pyrimidine derivatives in material science and sensor technology (Han Yan et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione' involves the condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate to form 3,5-dimethyl-4-(ethoxycarbonyl)-1,4-dihydropyridine-2-carboxylic acid ethyl ester. This intermediate is then reacted with guanidine to form the desired compound.", "Starting Materials": [ "3,5-dimethylbenzaldehyde", "ethyl acetoacetate", "guanidine" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,5-dimethyl-4-(ethoxycarbonyl)-1,4-dihydropyridine-2-carboxylic acid ethyl ester.", "Step 2: Reaction of 3,5-dimethyl-4-(ethoxycarbonyl)-1,4-dihydropyridine-2-carboxylic acid ethyl ester with guanidine in the presence of a base such as sodium methoxide to form the desired compound '9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione'." ] } | |
CAS-Nummer |
844453-88-9 |
Molekularformel |
C21H25N5O2 |
Molekulargewicht |
379.464 |
IUPAC-Name |
9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H25N5O2/c1-6-7-24-19(27)17-18(23(5)21(24)28)22-20-25(11-15(4)12-26(17)20)16-9-13(2)8-14(3)10-16/h6,8-10,15H,1,7,11-12H2,2-5H3 |
InChI-Schlüssel |
SBLIENPPSOVHKS-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC(=CC(=C4)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoropropyl 4-{[4-(4-nitrophenyl)piperazino]methyl}phenyl ether](/img/structure/B2546082.png)

![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546084.png)

![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)
![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2546089.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2546091.png)





![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

